5-Nitrothiophen-2-ol

Overview

Description

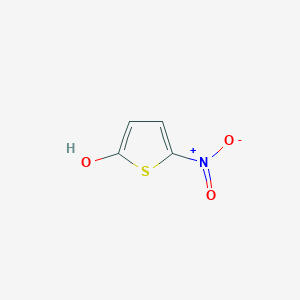

5-Nitrothiophen-2-ol (CAS RN: 4677-44-5) is a nitro-substituted thiophene derivative featuring a hydroxyl (-OH) group at position 2 and a nitro (-NO₂) group at position 5 on the thiophene ring . This compound has been historically classified as a building block for organic synthesis, though recent data indicate it is discontinued by suppliers like CymitQuimica .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-2-ol typically involves the nitration of thiophenol derivatives. One common method is the nitration of 2-thiophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the thiophene ring toward nucleophilic substitution, particularly at positions ortho and para to itself.

Key Reactions:

-

Hydroxide Displacement :

In alkaline conditions, the hydroxyl group at the 2-position can act as a leaving group. For example, reaction with amines or thiols may yield substituted derivatives:This parallels reactions observed in substituted nitrothiophenes, where nitro groups facilitate displacement of halides or hydroxyl groups .

-

Nitro Group Participation :

The nitro group can direct incoming nucleophiles to the 3- or 4-positions of the ring. For instance, reaction with methoxide ions under acidic conditions may produce methoxy-substituted products .

Reduction Reactions

The nitro group is reducible to an amine, a key transformation in medicinal chemistry for generating bioactive intermediates.

Experimental Conditions and Products:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 5-Aminothiophen-2-ol | 85% | |

| NaBH₄/CuCl₂ | MeOH, 50°C | 5-Aminothiophen-2-ol | 72% |

Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

Oxidation Reactions

The hydroxyl group at the 2-position can undergo oxidation, though the electron-withdrawing nitro group may hinder this process.

Observed Transformations:

-

Quinone Formation :

Strong oxidants (e.g., KMnO₄ in acidic media) convert the hydroxyl group to a ketone, yielding 5-nitrothiophene-2-quinone . -

Side Chain Functionalization :

In derivatives with extended side chains (e.g., 2-(5-nitrothiophen-2-yl)ethanol), oxidation of the alcohol to a carboxylic acid has been documented.

Example:

-

Nitration :

Further nitration under strongly acidic conditions (HNO₃/H₂SO₄) yields 2,5-dinitrothiophen, though competing oxidation may occur .

Biological Activity and Bioreduction

In pharmacological contexts, the nitro group undergoes enzymatic reduction to generate reactive intermediates (e.g., nitro radicals or nitroso compounds), which exhibit antimicrobial and antiparasitic effects .

Key Findings:

-

Antitubercular Activity :

Reduced 5-aminothiophen-2-ol derivatives inhibit Mycobacterium tuberculosis H37Rv with IC₅₀ values comparable to isoniazid . -

Antileishmanial Activity :

Nitroreductase enzymes in Leishmania major convert the nitro group to toxic metabolites, disrupting parasite viability .

Coupling Reactions

The hydroxyl group enables participation in Ullmann or Suzuki-Miyaura couplings for synthesizing biaryl systems.

Case Study:

-

Ullmann Coupling :

Reaction with iodobenzene (CuI, K₂CO₃, DMF) produces 2-(5-nitrothiophen-2-yl)phenol, a precursor for bioactive molecules .

Acid-Base Behavior

The hydroxyl group exhibits acidity (pKa ≈ 8–9), enabling deprotonation under mild alkaline conditions to form a thiophenoxide ion, which enhances nucleophilic reactivity .

Scientific Research Applications

Biological Activities

The compound has been investigated for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. Key findings include:

- Antimicrobial Properties : Research indicates that 5-nitrothiophenes exhibit significant antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus . The compound KTU-286, a derivative of 5-nitrothiophen-2-ol, demonstrated selective activity against drug-resistant strains with low toxicity .

- Antituberculosis Activity : A study on derivatives of this compound showed promising results against Mycobacterium tuberculosis, indicating potential as antituberculosis agents . These compounds acted as effective efflux pump inhibitors, enhancing their antibacterial efficacy.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug design:

- Lead Compound for New Antibiotics : Its ability to combat resistant bacterial strains positions it as a lead compound for developing new antibiotics .

- Therapeutic Agents : The compound's low predicted toxicity and favorable pharmacokinetic properties suggest its potential as a topical antimicrobial agent .

Material Science Applications

Beyond biological applications, this compound is also utilized in material science:

- Dyes and Pigments : Thiophene derivatives are often employed in the production of dyes due to their vibrant colors and stability .

- Chemosensors : The reactivity of thiophene compounds allows them to be used as chemosensors for detecting various analytes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC Article (2020) | Antimicrobial Activity | KTU-286 showed low toxicity and high activity against drug-resistant S. aureus strains. |

| Wiley Online (2019) | Antituberculosis Agents | Derivatives exhibited selective antibacterial properties against M. tuberculosis. |

| IUCr Journals (2021) | Material Applications | Explored uses in dyes and pigments; highlighted their stability and color properties. |

Mechanism of Action

The mechanism of action of 5-Nitrothiophen-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular respiration.

Pathways Involved: It interferes with the electron transport chain in bacteria, leading to the generation of reactive oxygen species (ROS) and subsequent bacterial cell death.

Comparison with Similar Compounds

The following table compares 5-Nitrothiophen-2-ol with structurally analogous nitro- and sulfur-containing compounds, emphasizing molecular properties and applications:

*Inferred from structure; †Formula inferred from nomenclature (exact data unavailable in evidence).

Key Observations:

Structural Differences: Aromatic Core: this compound and 5-Chloro-2-methylthiophenol share a thiophene backbone, whereas 3-Nitrobenzenethiol and 5-Methoxy-2-nitrophenol are benzene derivatives. Thiophene-based compounds exhibit distinct electronic properties due to sulfur’s electron-rich nature, influencing reactivity in substitution reactions . Functional Groups: The nitro group (-NO₂) enhances electrophilicity, making these compounds reactive toward reduction (e.g., to amines) or nucleophilic aromatic substitution. The hydroxyl (-OH) and thiol (-SH) groups further modulate solubility and hydrogen-bonding capabilities .

Applications: this compound: Historical use in synthesizing heterocyclic compounds, though discontinuation limits current accessibility . 3-Nitrobenzenethiol: Utilized in surface chemistry and as a precursor to sulfides . 5-Methoxy-2-nitrophenol: Investigated for UV-light-mediated applications due to nitro-aromatic photostability .

Research Findings and Challenges

- Synthetic Utility: Nitro-thiophenes like this compound are valuable in pharmaceuticals (e.g., as intermediates for antitubercular agents), but their discontinued status underscores reliance on alternatives like 5-Chloro-2-methylthiophenol .

- Data Gaps: Solubility, stability, and spectroscopic data for this compound are absent in the provided evidence, complicating direct comparisons. Similarly, 5-Methoxy-2-nitrophenol lacks explicit molecular descriptors in the sources .

Biological Activity

5-Nitrothiophen-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a nitro group and a hydroxyl group. The synthesis of this compound can be achieved through various methods, including:

- Nitration : The introduction of the nitro group onto the thiophene ring.

- Hydroxylation : The addition of hydroxyl groups to the thiophene structure.

These synthetic routes often yield derivatives that exhibit enhanced biological activities.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological properties:

Antimicrobial Activity

One of the most notable activities is its antimicrobial properties. Research has demonstrated that this compound exhibits significant antibacterial effects against various strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. For instance, a study indicated that derivatives of this compound showed selective antibacterial activity with low cytotoxicity in human cell lines .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| KTU-286 | S. aureus | 15 |

| 6e | L. major | 11.2 (24h) |

Antileishmanial Activity

Recent studies have highlighted the antileishmanial activity of 5-nitrothiophen-2-yl derivatives against Leishmania major. Compounds derived from this structure have shown IC50 values significantly lower than traditional treatments, indicating their potential as effective antileishmanial agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : This compound has been identified as an inhibitor of mycobacterial arylamine N-acetyltransferase, an enzyme crucial for the metabolism of isoniazid, a first-line antituberculosis drug .

- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness against infections .

Study on Antimicrobial Resistance

A critical study evaluated the efficacy of this compound derivatives against drug-resistant bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is vital for treating chronic infections caused by biofilm-forming pathogens .

Evaluation Against Leishmania

In another study focusing on leishmaniasis, compounds based on 5-nitrothiophen-2-yl were synthesized and tested for their activity against L. major. The findings revealed that these compounds exhibited potent activity with IC50 values significantly lower than those of standard treatments, suggesting their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-Nitrothiophen-2-ol?

- Methodological Answer : Utilize a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. For example, MS can confirm molecular weight (e.g., similar to 5-Methyl-2-nitrophenol, C₇H₇NO₃, MW 153.14 ), while NMR (¹H/¹³C) resolves substituent positions on the aromatic ring. Cross-validate with infrared (IR) spectroscopy to identify functional groups like -OH and -NO₂. For crystallographic confirmation, use ORTEP-III to generate 3D structural models .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow protocols for nitrophenol derivatives:

- Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact.

- Store in airtight containers away from reducing agents (risk of exothermic decomposition) .

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

- Perform high-performance liquid chromatography (HPLC) with UV detection (λ ~300 nm for nitroaromatics).

- Compare retention times with commercial standards (if available) or use spiking experiments.

- Quantify impurities via gas chromatography-mass spectrometry (GC-MS) for volatile byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables.

- Use isotopic labeling (e.g., ¹⁵N in the nitro group) to track mechanistic pathways via MS or NMR .

- Apply meta-analysis frameworks (e.g., systematic literature reviews) to identify methodological biases or contextual factors driving discrepancies .

Q. What computational approaches are suitable for modeling the electronic effects of this compound’s substituents?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate electron-withdrawing effects of the -NO₂ group on the thiophene ring.

- Compare computational results with experimental data (e.g., X-ray crystallography from ORTEP-III or Hammett σ constants from analogous nitrophenols ).

- Validate using molecular dynamics simulations to assess stability in different solvents .

Q. How can researchers address discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

- Cross-check computational models (e.g., NMR chemical shift predictions via DFT) with experimental spectra.

- Adjust solvent effects and tautomeric equilibria in simulations to match observed data .

- Publish raw datasets and computational parameters to enable reproducibility and collaborative troubleshooting .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation or hydrolysis.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Use stabilizers like antioxidants (e.g., BHT) if compatible with downstream applications .

Q. How should analytical methods be validated for quantifying this compound in complex matrices?

- Methodological Answer :

Properties

IUPAC Name |

5-nitrothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWEXWXFCWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609503 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550379-21-0 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.